Hydrogen Bond Donor/Acceptor Profile: N2- vs. N1-Substitution Confers Additional H-Bond Donor
The target compound (CAS 1884400-80-9), bearing N2-pyridin-3-yl substitution in the 2H-pyrazole form, possesses an N1-H proton unavailable in N1-substituted analogs, yielding a computed hydrogen bond donor count of 2 (vs. 1 for the N1-substituted regioisomer CAS 1014631-62-9) and hydrogen bond acceptor count of 5 (vs. 4 for CAS 1014631-62-9) [1]. In comparison, the 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid isomer (CAS 374064-01-4) shares the HBD=2 profile due to its N1-H, but has only 4 hydrogen bond acceptors, lacking the fifth acceptor site present in the N2-substituted scaffold [2].
| Evidence Dimension | Computed hydrogen bond donor and acceptor counts |
|---|---|
| Target Compound Data | HBD = 2, HBA = 5 (N2-substituted 2H-pyrazole; N1-H available) |
| Comparator Or Baseline | CAS 1014631-62-9: HBD = 1, HBA = 4 (N1-substituted 1H-pyrazole). CAS 374064-01-4: HBD = 2, HBA = 4 (C5-substituted 1H-pyrazole). |
| Quantified Difference | ΔHBD: +1 vs. 1014631-62-9; ΔHBA: +1 vs. both comparators |
| Conditions | Computed properties based on SMILES-derived chemical structure (PubChem/Cactvs-level calculations) |
Why This Matters
The additional H-bond donor (N1-H) and acceptor site alter molecular recognition, solubility, and crystal packing, directly impacting ligand-receptor binding thermodynamics and bioisosteric replacement strategies in medicinal chemistry programs.
- [1] Kuujia. CAS 1014631-62-9: 1-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid — Computed Properties: HBD=1, HBA=4, XLogP3=0.7, TPSA=68 Ų. View Source
- [2] Chembase. 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 374064-01-4): HBD=2, HBA=4, pKa=3.13, LogP=-0.41. View Source
